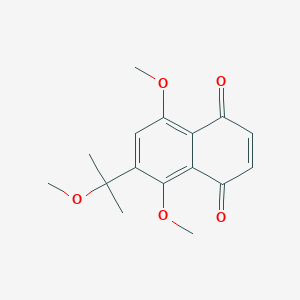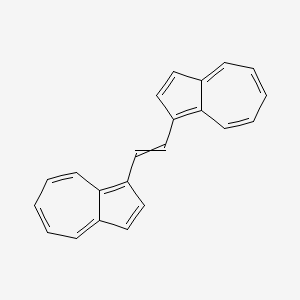![molecular formula C14H28N3OP B14344864 1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane CAS No. 92326-80-2](/img/structure/B14344864.png)
1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane is a heterocyclic organic compound with the molecular formula C10H20N3OP It is known for its unique structure, which includes both azepane and aziridine rings connected through a phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane typically involves the reaction of azepane with aziridine in the presence of a phosphorylating agent. One common method includes the use of phosphoryl chloride (POCl3) as the phosphorylating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the stability of the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aziridine derivatives.
Applications De Recherche Scientifique
1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its cytotoxic properties, making it a candidate for anticancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential as an enzyme inhibitor and its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[Bis(aziridin-1-yl)phosphoryl]azepane
- Aziridine-1-carbaldehyde oxime derivatives
Uniqueness
1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane is unique due to its dual ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both research and industry .
Propriétés
Numéro CAS |
92326-80-2 |
|---|---|
Formule moléculaire |
C14H28N3OP |
Poids moléculaire |
285.37 g/mol |
Nom IUPAC |
1-[azepan-1-yl(aziridin-1-yl)phosphoryl]azepane |
InChI |
InChI=1S/C14H28N3OP/c18-19(17-13-14-17,15-9-5-1-2-6-10-15)16-11-7-3-4-8-12-16/h1-14H2 |
Clé InChI |
ZQSBSBYYLKMEGN-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)P(=O)(N2CCCCCC2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)
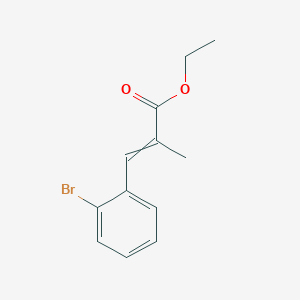
![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
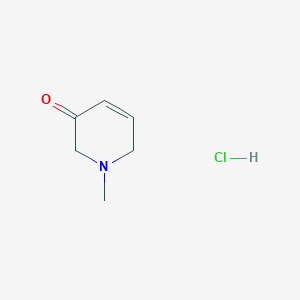
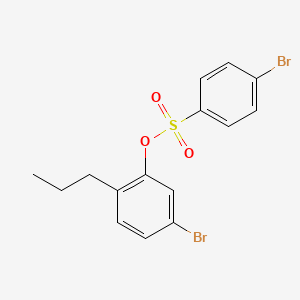
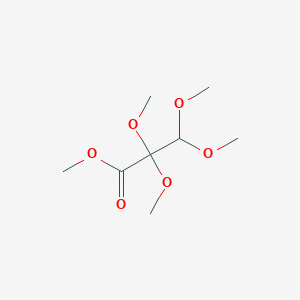
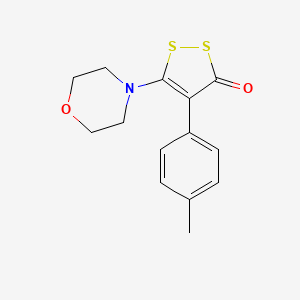
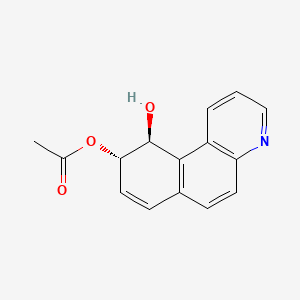

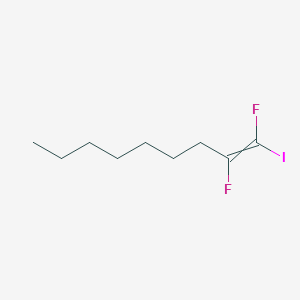
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
